3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is an organosilicon compound characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further bonded to a dimethyl(prop-2-en-1-yl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol typically involves the reaction of an appropriate alkyl halide with a thiol reagent. One common method is the reaction of 3-chloropropane-1-thiol with dimethyl(prop-2-en-1-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential role in biochemical pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxydimethylsilyl)propane-1-thiol
- 3-(Trimethylsilyl)propane-1-thiol
- 3-(tert-Butyldimethylsilyl)propane-1-thiol
Uniqueness
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is unique due to the presence of the prop-2-en-1-yl group attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming complex molecular architectures.
Properties
CAS No. |
49592-52-1 |
---|---|
Molecular Formula |
C8H18SSi |
Molecular Weight |
174.38 g/mol |
IUPAC Name |
3-[dimethyl(prop-2-enyl)silyl]propane-1-thiol |
InChI |
InChI=1S/C8H18SSi/c1-4-7-10(2,3)8-5-6-9/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
QTQZBYVPEZQPOB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCS)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.